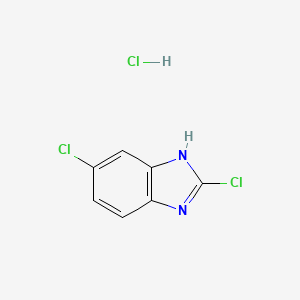

![molecular formula C17H24N2O2S B2704751 (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane CAS No. 1421587-19-0](/img/structure/B2704751.png)

(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

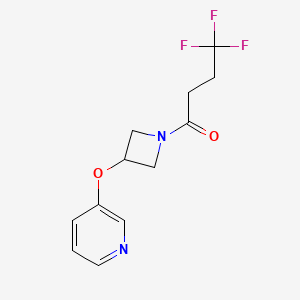

The compound “(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane” is a complex organic molecule. It features a spiro[4.5]decane core, which is a type of spirocyclic compound—a class of organic compounds featuring two or more rings that share a single atom . The “diazaspiro” prefix suggests the presence of two nitrogen atoms in the spirocyclic structure . The “(E)-9-methyl-6-(styrylsulfonyl)” part indicates additional functional groups attached to this core .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique

Spiroacetals and Natural Products

The compound’s central structural core is a 1,6-dioxaspiro[4.5]decane ring system. Spiroacetals, including this motif, are essential components of numerous natural products. Some notable examples include:

- (+)-Monensin A (Antibiotic) : Derived from Streptomyces cinnamonensis bacteria, (+)-monensin A is a polyether ionophorous antibiotic with antiprotozoal and antifungal properties .

- (−)-Berkelic Acid (Anticancer Agent) : This compound exhibits anticancer activity and has been studied for its potential therapeutic applications .

- Spirastrellolide F (Antimitotic Ingredient) : Spirastrellolide F, characterized after methylation as its (+)-methyl ester, shows antimitotic properties .

- (−)-Calyculin A (Marine Toxin) : Isolated from marine sponges, (−)-calyculin A is a potent toxin .

Synthetic Routes and Structure–Activity Relationship Studies

To explore novel antibiotics and selective anticancer agents, researchers have developed efficient and stereocontrolled synthetic routes to the ®- and (S)-configurated 1,6,9-trioxaspiro[4.5]decane ring system . These analogs mimic the natural products mentioned earlier .

Hydantoins and Pharmacological Interest

While not directly related to the natural products above, hydantoins (imidazolidine-2,4-diones) constitute a privileged class of heterocyclic scaffolds with pharmacological significance. Interestingly, the compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized via a simple three-step method. Hydantoins, especially 5,5-substituted derivatives, exhibit a wide range of therapeutic applications, including anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities .

Mécanisme D'action

Orientations Futures

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .

Propriétés

IUPAC Name |

9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-18-12-13-19(17(15-18)10-5-6-11-17)22(20,21)14-9-16-7-3-2-4-8-16/h2-4,7-9,14H,5-6,10-13,15H2,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDXBPNNPVCCAW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2(C1)CCCC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C2(C1)CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)